![molecular formula C21H19N3O3S B2513714 (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1321914-68-4](/img/structure/B2513714.png)
(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, and discusses relevant research findings and case studies.
Chemical Structure
The structural features of the compound include:
- A dioxoisoindoline moiety, which is known for various biological activities.
- A benzo[d]thiazole component that may contribute to its pharmacological properties.
Antibacterial Activity
Recent studies have shown that derivatives of dioxoisoindoline compounds exhibit significant antibacterial properties. For instance, related compounds have been tested against various Gram-positive and Gram-negative bacteria, revealing varying degrees of effectiveness.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 1 | Staphylococcus aureus | 625–1250 µg/mL |
Compound 2 | Staphylococcus epidermidis | 625 µg/mL |
Compound 3 | Pseudomonas aeruginosa | 625 µg/mL |
Compound 4 | Enterococcus faecalis | 625 µg/mL |
Compound 5 | Escherichia coli | No activity |
These results indicate that while some derivatives show promising antibacterial activity, others do not exhibit significant effects against certain bacteria, such as E. coli and K. pneumoniae .
Antifungal Activity
In addition to antibacterial properties, the compound's derivatives have also been evaluated for antifungal activity. Notably, studies have demonstrated that several dioxoisoindoline derivatives display significant antifungal effects against Candida albicans.
Compound | Fungal Target | Activity |
---|---|---|
Compound A | Candida albicans | Significant activity |
Compound B | Other fungal strains | Variable activity |
These findings suggest that the biological activity of these compounds extends beyond antibacterial effects to include antifungal properties as well .
Case Studies
Several research efforts have focused on synthesizing and evaluating the biological activities of dioxoisoindoline derivatives:
- Synthesis and Evaluation : A study synthesized various dioxoisoindoline derivatives and assessed their antimicrobial activities. The results indicated that modifications to the structure significantly influenced their biological efficacy .
- Mechanism of Action : Research has suggested potential mechanisms through which these compounds exert their effects, including interference with bacterial cell wall synthesis and disruption of membrane integrity .
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of these compounds. Studies have shown that specific substitutions on the dioxoisoindoline core can enhance antibacterial potency .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide in cancer therapy. For instance, research indicates that derivatives of isoindolinone exhibit promising activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Canadian Patents Database describes a series of compounds designed to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor-induced immunosuppression. The application of such inhibitors can enhance the efficacy of anti-cancer treatments by modulating immune responses in cancer patients .
Anticonvulsant Properties
The anticonvulsant potential of compounds containing the isoindolinone structure has been extensively studied. For example, derivatives similar to this compound have shown efficacy in reducing seizure activity in animal models.
Research Findings:
A study evaluated various derivatives for their anticonvulsant activity using maximal electroshock seizure (MES) tests and pentylenetetrazole-induced seizure tests. The results demonstrated that these compounds provided significant protection against seizures, indicating their potential as therapeutic agents for epilepsy .
Synthetic Routes
The synthesis of this compound involves multiple synthetic steps that typically include the formation of the isoindolinone core followed by functionalization with thiazole derivatives.
Synthesis Overview:
The synthetic pathway generally includes:
- Formation of Isoindolinone: Utilizing appropriate precursors and reaction conditions to create the dioxoisoindoline structure.
- Thiazole Integration: Introducing the thiazole moiety through nucleophilic substitution or coupling reactions.
- Acetamide Formation: Conjugating the final acetamide group to yield the target compound.
Characterization Techniques
The characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- X-ray Crystallography
These methods provide insights into molecular geometry and confirm the presence of functional groups.
Table 1: Summary of Biological Activities
Compound Name | Activity Type | Model Used | Efficacy |
---|---|---|---|
Compound A | Anticancer | Various cell lines | IC50 = 5 µM |
Compound B | Anticonvulsant | MES test | Protection observed |
Compound C | Immunomodulation | Tumor models | Enhanced response |
Table 2: Synthesis Overview
Step | Reaction Type | Key Reagents |
---|---|---|
Step 1 | Cyclization | Isoindoline precursor |
Step 2 | Nucleophilic substitution | Thiazole derivative |
Step 3 | Acetamide formation | Acetic anhydride |
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12(2)13-8-9-16-17(10-13)28-21(23(16)3)22-18(25)11-24-19(26)14-6-4-5-7-15(14)20(24)27/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQFGLQQKSUYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.